Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate
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Description
Molecular Structure Analysis
The molecular structure of “Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate” consists of 16 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The exact 3D conformer and 2D structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
The molecular weight of “Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate” is 322.36 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The exact mass and monoisotopic mass are 322.15287181 g/mol . The topological polar surface area is 84.6 Ų . The compound has a complexity of 421 .Scientific Research Applications
- Summary of Application : This compound is used as a laboratory chemical and in the manufacture of other substances . It is also used in scientific research and development .
- Methods of Application : The specific methods of application or experimental procedures would depend on the context of the research or development project. As a laboratory chemical, it would be used according to standard laboratory safety and handling procedures .
- Results or Outcomes : The results or outcomes would also depend on the specific research or development project. As a general laboratory chemical, its use could contribute to a wide range of scientific discoveries or advancements .
Scientific Field
- Summary of Application : This compound can be used as an organic synthesis intermediate . It can be used in the laboratory development process and chemical pharmaceutical synthesis process .
- Methods of Application : The specific methods of application or experimental procedures would depend on the context of the organic synthesis project. As a synthesis intermediate, it would be used according to standard laboratory safety and handling procedures .
- Results or Outcomes : The results or outcomes would also depend on the specific synthesis project. As a general synthesis intermediate, its use could contribute to a wide range of chemical syntheses .
- Summary of Application : This compound has been studied for its potential role in drug development, particularly as an impurity of Niraparib , which is a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor effective in BRCA-1 and -2 mutation tumors .
- Methods of Application : The specific methods of application or experimental procedures would depend on the context of the drug development project. In drug development, it would likely be tested in vitro (in a lab) and in vivo (in animals) before any human trials .
- Results or Outcomes : The results or outcomes would also depend on the specific drug development project. If successful in drug development, it could potentially lead to new treatments for various diseases .
Scientific Field
Scientific Field
- Summary of Application : This compound is used as a laboratory chemical and in the manufacture of other substances . It is also used in scientific research and development .
- Methods of Application : The specific methods of application or experimental procedures would depend on the context of the research or development project. As a laboratory chemical, it would be used according to standard laboratory safety and handling procedures .
- Results or Outcomes : The results or outcomes would also depend on the specific research or development project. As a general laboratory chemical, its use could contribute to a wide range of scientific discoveries or advancements .
- Summary of Application : This compound can be used as an organic synthesis intermediate . It can be used in the laboratory development process and chemical pharmaceutical synthesis process .
- Methods of Application : The specific methods of application or experimental procedures would depend on the context of the organic synthesis project. As a synthesis intermediate, it would be used according to standard laboratory safety and handling procedures .
- Results or Outcomes : The results or outcomes would also depend on the specific synthesis project. As a general synthesis intermediate, its use could contribute to a wide range of chemical syntheses .
Scientific Field
Scientific Field
properties
IUPAC Name |
tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(19)17-10-4-5-14(11-17)22-13-8-6-12(7-9-13)18(20)21/h6-9,14H,4-5,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOFZYJUWZHERT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383407 |
Source
|
Record name | tert-Butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate | |
CAS RN |
690632-16-7 |
Source
|
Record name | tert-Butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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